molecular formula C12H14N2O3 B562780 5-(4'-Methoxybenzyl)-5-methylhydantoin CAS No. 13500-24-8

5-(4'-Methoxybenzyl)-5-methylhydantoin

Cat. No.: B562780
CAS No.: 13500-24-8
M. Wt: 234.255
InChI Key: KWLVVXBHGRDQMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4'-Methoxybenzyl)-5-methylhydantoin is a specialized chemical scaffold of significant interest in modern organic and medicinal chemistry research. Hydantoins are five-membered heterocycles, formally known as imidazolidine-2,4-diones, that are structurally related to barbiturates and serve as privileged frameworks in drug discovery . This compound provides researchers with a versatile core structure that can be further functionalized to explore structure-activity relationships. The synthetic approach to such hydantoin derivatives is a key area of investigation, with recent studies focusing on optimizing classic routes like the Bucherer–Bergs reaction to improve reaction time, purity, and practical yield . These methodological advancements are crucial for efficiently supplying diverse hydantoin libraries for biological screening. The hydantoin moiety is rich in hydrogen bond donors and acceptors, which governs its intermolecular interactions and is critical for its co-crystallization with biological targets and in material science for understanding crystal packing . From a pharmacological perspective, the hydantoin scaffold is a known calcium channel blocker and forms the basis of several anticonvulsant drugs . Derivatives of 5-substituted hydantoins are extensively investigated for a wide spectrum of biological activities, including antimicrobial, antiviral, antiarrhythmic, and antitumoral properties, making them valuable templates in the development of new therapeutic agents . Furthermore, beyond biomedical applications, hydantoin derivatives also find utility in agrochemical research as potential herbicidal and antifungal agents .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[(4-methoxyphenyl)methyl]-5-methylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-12(10(15)13-11(16)14-12)7-8-3-5-9(17-2)6-4-8/h3-6H,7H2,1-2H3,(H2,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWLVVXBHGRDQMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)N1)CC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70662078
Record name 5-[(4-Methoxyphenyl)methyl]-5-methylimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70662078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13500-24-8
Record name 5-[(4-Methoxyphenyl)methyl]-5-methylimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70662078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5 4 Methoxybenzyl 5 Methylhydantoin and Its Derivatives

Established Synthetic Routes to 5-(4'-Methoxybenzyl)-5-methylhydantoin

The synthesis of 5,5-disubstituted hydantoins, such as this compound, is well-established in organic chemistry, with the Bucherer-Bergs reaction being a primary method. This multicomponent reaction offers an efficient pathway to this class of compounds.

A specific adaptation of the Bucherer-Bergs reaction for a closely related compound, 5-methyl-5-benzyl hydantoin (B18101), involves heating an aqueous ethanol (B145695) solution of phenylacetone (B166967) with sodium cyanide and ammonium (B1175870) carbonate. This approach has been noted to improve reaction time, purity, and yield compared to older methods like the Herbst method. For the synthesis of the title compound, this compound, the logical starting material would be 4-methoxyphenylacetone, following a similar reaction pathway.

Bucherer-Bergs Reaction as a Key Synthetic Pathway for Hydantoins

The Bucherer-Bergs reaction is a cornerstone in the synthesis of 5-substituted and 5,5-disubstituted hydantoins. mdpi.comencyclopedia.pubnih.gov This one-pot multicomponent reaction typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with ammonium carbonate and a cyanide source, such as potassium or sodium cyanide. wikipedia.orgorganic-chemistry.org The reaction can also proceed from cyanohydrins with ammonium carbonate. wikipedia.org

The generally accepted mechanism for the Bucherer-Bergs reaction is as follows:

The ketone (e.g., 4-methoxyphenylacetone) reacts with ammonium to form an imine.

The imine is then attacked by the cyanide ion to produce an α-aminonitrile.

The aminonitrile undergoes nucleophilic addition to carbon dioxide (derived from ammonium carbonate) to form a cyano-carbamic acid.

This intermediate then undergoes intramolecular cyclization to yield a 5-imino-oxazolidin-2-one.

Finally, the 5-imino-oxazolidin-2-one rearranges to the more stable hydantoin structure. alfa-chemistry.com

The Bucherer-Bergs reaction is widely utilized due to its operational simplicity and the ready availability of the starting materials, making it a highly effective method for generating a diverse range of hydantoin derivatives. mdpi.comnih.gov

Strategies for Derivatization of the Hydantoin Scaffold

The hydantoin ring system offers multiple sites for chemical modification, allowing for the synthesis of a wide array of derivatives. The nitrogen atoms at positions 1 and 3, and the carbon at position 5 are the most common sites for derivatization.

N-Alkylation: The hydantoin ring contains both an amide and an imide nitrogen, each susceptible to alkylation. Due to the higher acidity of the proton at the N-3 position, alkylation typically occurs here under basic conditions. nih.gov Selective N-1 alkylation can be more challenging and often requires specific strategies, such as using potassium bases like potassium tert-butoxide (tBuOK) or potassium hexamethyldisilazide (KHMDS) in an appropriate solvent like tetrahydrofuran (B95107) (THF). nih.gov Another approach for selective N-3 alkylation involves using dimethylformamide dialkyl acetals at elevated temperatures. researchgate.net Phase-transfer catalysis has also emerged as an efficient and environmentally friendly method for the alkylation of hydantoins. nih.govacs.org

C5-Functionalization: The C-5 position of the hydantoin scaffold is also a key site for introducing chemical diversity. For hydantoins with existing substituents at C-5, further functionalization can be challenging. However, methods have been developed for C5-selective alkylation using phase-transfer catalysis, which is applicable to a broad range of electrophiles including alkyl, allyl, propargyl, and benzyl (B1604629) halides. acs.org

Synthesis of Analogues and Hybrid Hydantoin Structures

The versatility of the hydantoin scaffold has led to the development of numerous analogues and hybrid molecules, where the hydantoin core is combined with other pharmacophoric groups. nih.govresearchgate.net

Analogues: Variations of the Bucherer-Bergs reaction can be employed to synthesize hydantoin analogues. For instance, reacting a carbonyl compound with carbon disulfide and ammonium cyanide in methanol (B129727) can yield 2,4-dithiohydantoins. wikipedia.org Similarly, using ammonium monothiocarbamate and sodium cyanide with ketones can produce 5,5-disubstituted 4-thiohydantoins. wikipedia.org These thio- and dithiohydantoins represent structural analogues with modified properties. thieme-connect.com

Hybrid Structures: The synthesis of hybrid molecules incorporating the hydantoin scaffold is an active area of research. These hybrids aim to combine the properties of hydantoins with those of other bioactive moieties.

Hydantoin-Triazole Hybrids: These can be synthesized via click chemistry, for example, by the copper-catalyzed reaction of a thiohydantoin linked to a propargyl group with an appropriate azide. researchgate.net

Hydantoin-Isoxazoline Hybrids: These have been prepared through both solution- and solid-phase synthesis, often utilizing 1,3-dipolar cycloaddition reactions. rsc.orgrsc.orgnih.gov

Hydantoin-Indole Hybrids: These can be synthesized through a one-pot amidoalkylation reaction, linking the two heterocyclic systems. mdpi.com

The creation of these hybrid structures expands the chemical space of hydantoin-based compounds, offering potential for new applications. researchgate.net

Table of Synthetic Parameters for Bucherer-Bergs Type Reactions

Starting Material Reagents Solvent Temperature Product Reference
Phenylacetone NaCN, (NH₄)₂CO₃ Ethanol/Water Not Specified 5-methyl-5-benzyl hydantoin researchgate.net
Ketone KCN or NaCN, (NH₄)₂CO₃ Aqueous or Alcoholic Not Specified Hydantoin alfa-chemistry.com
Ketone KCN, (NH₄)₂CO₃ Aqueous Ethanol 60-70°C Hydantoin mdpi.com

Computational Chemistry and in Silico Modeling of 5 4 Methoxybenzyl 5 Methylhydantoin and Hydantoin Derivatives

Quantum Chemical Calculations (Density Functional Theory, Electronic Properties)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic properties of hydantoin (B18101) derivatives. nih.govepstem.net These methods allow for the detailed analysis of molecular orbitals and electrostatic potential, which are crucial for understanding reactivity and intermolecular interactions.

DFT studies are used to optimize the molecular geometry of hydantoin derivatives and to calculate various electronic descriptors. epstem.net Key properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. nih.gov The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. nih.gov A smaller energy gap generally implies higher reactivity.

For instance, in a study on phenylmethylenehydantoins, the LUMO energy was identified as a critical parameter for their anticonvulsant activity. nih.gov Furthermore, molecular electrostatic potential (MEP) analysis helps to identify the electrophilic and nucleophilic sites within a molecule, which is crucial for predicting how the molecule will interact with biological targets. nih.gov The oxygen atoms in the hydantoin ring, for example, typically exhibit negative potential, making them favorable sites for electrophilic attack. nih.gov

Table 1: Key Electronic Properties of Hydantoin Derivatives from Quantum Chemical Calculations

PropertySignificanceReference
HOMO Energy Indicates the molecule's ability to donate electrons; higher energy suggests greater reactivity. nih.gov
LUMO Energy Indicates the molecule's ability to accept electrons; lower energy is favorable for nucleophilic reactions. nih.govnih.gov
HOMO-LUMO Gap Reflects the molecule's chemical reactivity and stability; a smaller gap suggests higher reactivity. nih.gov
Molecular Electrostatic Potential (MEP) Maps the charge distribution and identifies sites for electrophilic and nucleophilic interactions. nih.gov
Dipole Moment Influences the molecule's solubility and its ability to engage in dipole-dipole interactions. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are critical determinants of its biological activity. Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools used to explore the conformational landscape of hydantoin derivatives. nih.govacs.orgnih.gov

In Silico Predictions of Conformational Preferences

In silico conformational analysis of hydantoin-based peptidomimetics has revealed their ability to adopt defined secondary structures, such as α-helices and β-turns. acs.orgnih.gov Computational methods, including combined Monte Carlo and Molecular Mechanics (MM) approaches, are used to systematically search for low-energy conformations. acs.org These studies have shown that while an open α-helix conformation may be slightly more favorable from a molecular modeling perspective, a closed β-turn conformation is often preferred in solution and in the solid state. nih.gov The stability of these conformations is often attributed to intramolecular hydrogen bonds involving the carbonyl groups of the hydantoin ring. acs.org

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies of Hydantoin Ligands

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound relates to its biological activity. nih.govnih.govajrconline.orgacs.orgresearchgate.net These studies are crucial for the optimization of lead compounds and the design of new drugs with improved efficacy.

Development of 3D QSAR Models for Ligand Binding

3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools that correlate the 3D properties of molecules with their biological activities. nih.gov These models are developed by aligning a series of structurally related compounds and calculating their steric and electrostatic fields. nih.govyoutube.com For hydantoin derivatives, 3D-QSAR models have been successfully developed to predict their binding affinities to various biological targets, including the voltage-gated sodium channel. acs.org These models provide a visual representation of the regions around the molecule where modifications are likely to enhance or diminish activity, thereby guiding the design of new analogs. nih.govyoutube.com

Computational Insights into Structural Features for Optimal Interactions

Computational studies have provided valuable insights into the structural features of hydantoin derivatives that are critical for optimal interactions with their biological targets. nih.govmdpi.comnih.gov For instance, SAR studies have shown that the presence of a phenyl or another aromatic group at the C5 position of the hydantoin ring is often essential for activity. cutm.ac.inpharmacy180.com Alkyl substituents at this position can also contribute to the pharmacological profile. cutm.ac.inpharmacy180.com

Molecular docking and MD simulations have been used to identify key interactions between hydantoin ligands and their receptor binding sites. nih.govresearchgate.net These studies can reveal crucial hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-receptor complex. mdpi.com For example, in the context of prolyl hydroxylase inhibitors, docking and MD simulations have shown that the hydantoin scaffold can be effectively utilized to achieve potent inhibition. nih.gov These computational insights are invaluable for understanding the molecular basis of ligand recognition and for designing new hydantoin derivatives with enhanced binding affinity and selectivity. nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a sophisticated computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. openmedicinalchemistryjournal.com This method is instrumental in understanding the binding mechanism of a ligand to its macromolecular target, such as a protein or nucleic acid. The primary objectives of molecular docking are to predict the binding mode and to estimate the binding affinity, which is often represented as a scoring function or interaction energy. openmedicinalchemistryjournal.comnih.gov

The prediction of how a ligand like 5-(4'-Methoxybenzyl)-5-methylhydantoin or its analogs will bind to a biological target is a cornerstone of rational drug design. openmedicinalchemistryjournal.com This involves sampling a multitude of possible conformations and orientations of the ligand within the active site of the target protein and then using a scoring function to rank them. nih.gov The binding mode with the lowest energy is generally considered to be the most stable and representative of the actual interaction.

The interaction energy, often expressed in kcal/mol, is a quantitative measure of the binding affinity between the ligand and its target. A more negative interaction energy typically indicates a more stable and favorable binding. Studies on derivatives containing the 4-methoxybenzyl moiety have shown significant binding affinities to various protein targets. For example, in a study on p-methoxycinnamoyl hydrazides, which share the methoxybenzyl group, rerank scores (a measure of binding affinity) were as low as -124.81 kcal/mol, indicating strong potential for interaction with the target enzyme, cyclooxygenase-2 (COX-2). impactfactor.orgresearchgate.net Another study on quinazoline (B50416) derivatives featuring a 4-methoxybenzyl group reported favorable interaction energies with the epidermal growth factor receptor (EGFR) tyrosine kinase. nih.gov

The following interactive table summarizes representative binding energy data from molecular docking studies of compounds containing hydantoin or 4-methoxybenzyl moieties against various protein targets.

Compound ClassTarget ProteinBinding/Interaction Energy (kcal/mol)Reference
p-Methoxycinnamoyl HydrazidesCyclooxygenase-2 (COX-2)up to -124.81 (Rerank Score) impactfactor.orgresearchgate.net
Quinazoline-2,4,6-triamine DerivativesEpidermal Growth Factor Receptor (EGFR) Tyrosine KinaseFavorable affinity, comparable to erlotinib nih.gov
Isatin Sulfonamide DerivativesEpidermal Growth Factor Receptor (EGFR)-19.21 to -21.74 nih.gov
Hydroxy Chalcones and FlavonesEpidermal Growth Factor Receptor (EGFR)-6.50 to -7.67 unsoed.ac.id

Based on these findings, it can be inferred that this compound likely possesses the structural features necessary for effective binding to various biological targets, with the potential for favorable interaction energies. The methoxybenzyl group, in particular, appears to contribute significantly to the binding affinity of small molecules. nih.gov

The stability of a ligand-target complex is dictated by a variety of non-covalent interactions, with hydrophobic interactions and hydrogen bonds playing pivotal roles. The analysis of these interactions provides a detailed picture of the key residues and functional groups involved in the binding process.

Hydrophobic Interactions: These interactions occur between nonpolar regions of the ligand and the target protein, often involving the burial of hydrophobic surfaces away from the aqueous environment. The 4-methoxybenzyl group of this compound, with its aromatic ring and methyl ether, is a prime candidate for engaging in hydrophobic interactions within a protein's binding pocket. The additional methyl group at the 5-position of the hydantoin ring further contributes to the molecule's hydrophobic character. Computational studies on benzoquinones have shown that methyl and methoxy (B1213986) substitutions significantly influence binding, with these groups often occupying the same positions as those of native ligands. nih.gov

Hydrogen Bonding Interactions: Hydrogen bonds are directional interactions between a hydrogen atom in a polar bond (donor) and an electronegative atom such as oxygen or nitrogen (acceptor). The hydantoin ring of this compound contains two hydrogen bond donors (the N-H groups at positions 1 and 3) and two hydrogen bond acceptors (the carbonyl oxygens at positions 2 and 4). eurekaselect.comnih.gov These features make the hydantoin scaffold an excellent participant in hydrogen bonding networks within a protein's active site. The ether oxygen of the 4-methoxybenzyl group can also act as a hydrogen bond acceptor. Studies on various heterocyclic compounds have consistently highlighted the importance of hydrogen bonds in determining binding specificity and affinity. unsoed.ac.id For example, docking studies of p-methoxycinnamoyl hydrazides with COX-2 revealed crucial hydrogen bond interactions. researchgate.net

The table below outlines the key structural features of this compound and their likely contributions to binding interactions based on the analysis of related compounds.

Molecular MoietyPotential Interaction TypeKey Functional Groups Involved
Hydantoin RingHydrogen BondingN-H groups (donors), C=O groups (acceptors)
4-Methoxybenzyl GroupHydrophobic Interactions, Hydrogen BondingAromatic ring (hydrophobic), Methoxy group (hydrophobic, O as H-bond acceptor)
5-Methyl GroupHydrophobic InteractionsMethyl group (hydrophobic)

Preclinical Research on Biological Target Modulation by Hydantoin Scaffolds and Derivatives

Mechanisms of Action of Hydantoin (B18101) Derivatives at a Molecular Level

Hydantoin derivatives exert their biological effects through various molecular mechanisms, including the inhibition of key enzymes, modulation of ion channels and receptors, and interference with cellular transport systems.

Enzyme Inhibition (e.g., Histone Deacetylases, Epidermal Growth Factor Receptor, Sirtuins, Topoisomerase I)

Hydantoin-based compounds have been extensively investigated as inhibitors of several classes of enzymes crucial to disease pathology. ekb.eg

Histone Deacetylases (HDACs): HDACs are enzymes that play a critical role in gene expression regulation. In many cancers, HDACs are overexpressed, leading to the suppression of tumor suppressor genes. ekb.eg Hydantoin derivatives have been developed as HDAC inhibitors, representing a promising strategy for cancer therapy. ekb.eg The U.S. FDA has approved several HDAC inhibitors for cancer treatment, underscoring the therapeutic potential of targeting this enzyme class. ekb.eg

Epidermal Growth Factor Receptor (EGFR): EGFR is a key modulator of cell growth and differentiation, and its overactivity is implicated in the growth of many tumors. nih.gov Consequently, EGFR inhibitors are a reliable strategy for anticancer chemotherapy. nih.gov The hydantoin scaffold has been incorporated into molecules designed to inhibit EGFR, contributing to their anticancer properties. ekb.eg

Sirtuins (SIRTs): Sirtuins are a family of NAD+-dependent protein lysine deacetylases (Class III HDACs) involved in cellular pathways related to aging and age-related disorders, including cancer. ekb.eg Specifically, SIRT1 and SIRT2 have been significant targets for researchers. ekb.eg The 5-benzylidene-hydantoin scaffold has been identified as a novel framework for the inhibition of SIRT2 catalytic activity. nih.gov Some derivatives have shown good inhibitory activity against both SIRT1 and SIRT2, which is considered a promising strategy for cancer treatment. amazonaws.com

Topoisomerase I (Top1): DNA topoisomerase I is an essential enzyme that relieves torsional stress in DNA during replication and transcription. mdpi.comnih.gov Inhibitors of this enzyme trap the Topoisomerase I-DNA complex, which leads to DNA strand breaks and ultimately cell death, making it a key target for cancer chemotherapy. nih.govnih.gov Thiohydantoin derivatives, in particular, have been designed and synthesized as potent inhibitors of human Topoisomerase I, demonstrating selective anticancer activity against various cancer cell lines. nih.gov

Ligand-Gated Ion Channel Modulation (e.g., Voltage-Gated Sodium Channels)

Hydantoin derivatives are well-known modulators of ligand-gated ion channels, particularly voltage-gated sodium channels (VGSCs). researchgate.netnih.gov These channels are crucial for the generation of action potentials in excitable cells. frontiersin.org

The anticonvulsant action of hydantoin compounds like Phenytoin is primarily mediated by their effect on VGSCs. pcbiochemres.com Phenytoin limits the repetitive firing of action potentials by slowing the rate of recovery of these channels from inactivation. pcbiochemres.com This action is both use-dependent and voltage-dependent, meaning the drug is more effective when neurons are rapidly firing, as they do during a seizure. pcbiochemres.com By binding to the channel, these derivatives stabilize its inactivated state, thereby reducing neuronal excitability. nih.gov

G Protein-Coupled Receptor (GPCR) and Serotonin Receptor Ligand Interactions

Hydantoin derivatives incorporating an arylpiperazine moiety are recognized as potent ligands for G protein-coupled receptors (GPCRs), especially serotonin receptors. mdpi.com The interaction between adrenergic and serotoninergic systems is significant in the pathology of central nervous system (CNS) disorders like anxiety and depression. mdpi.com

Serotonin 5-HT7 and 5-HT1A Receptors: Research has focused on developing hydantoin derivatives as selective agents for the serotonin 5-HT7 receptor. nih.gov Many of these compounds display a high affinity and selectivity for this receptor. nih.gov Furthermore, some derivatives have been identified as strong dual ligands for both 5-HT1A and α-adrenergic receptors, making them promising candidates for development as anxiolytic agents. mdpi.com

Serotonin 5-HT6 Receptors: Novel groups of arylhydantoin 1,3,5-triazine derivatives have been designed as 5-HT6 receptor ligands. nih.gov The affinity for the 5-HT6 receptor was found to be critically dependent on the substitution pattern on the hydantoin ring. nih.gov

Compound IDTarget ReceptorAffinity (Ki, nM)
Compound 4 5-HT7≤ 10
Compound 5 5-HT7≤ 10
Compound 7 5-HT7≤ 10
Compound 8 5-HT7≤ 10
Compound 10 5-HT7≤ 10
Compound 11 5-HT7≤ 10
Compound 12 5-HT7≤ 10
Compound 14 5-HT788
Compound 26 5-HT687

This table presents affinity data for selected hydantoin derivatives at serotonin receptors, as reported in preclinical studies. nih.govnih.gov

Efflux Pump Inhibition (e.g., ABCB1 Transporter)

Multidrug resistance (MDR) is a major obstacle in cancer treatment, often caused by the overexpression of ATP-binding cassette (ABC) transporters like ABCB1 (also known as P-glycoprotein or P-gp). iiarjournals.orgnih.gov These transporters function as efflux pumps, removing chemotherapeutic drugs from cancer cells and reducing their efficacy. iiarjournals.org

Hydantoin derivatives have been identified as modulators of the ABCB1 pump. nih.govresearchgate.net Studies have shown that certain hydantoin compounds can inhibit the function of the ABCB1 transporter. iiarjournals.orgiiarjournals.org By doing so, they increase the intracellular accumulation of other drugs, potentially reversing multidrug resistance in cancer cells. iiarjournals.orgresearchgate.net Structure-activity relationship analyses have indicated that specific structural features, such as benzyloxyarylidene fragments or o-substituted phenylpiperazine moieties, can enhance the inhibitory activity towards the ABCB1 transporter. iiarjournals.org

Structure-Activity Relationship (SAR) Studies in the Context of Biological Target Interactions

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of hydantoin derivatives correlates with their biological activity, providing a roadmap for designing more potent and selective compounds. ekb.eg

Elucidation of Key Pharmacophoric Features for Biological Activity

The biological activity of hydantoin derivatives is not typically derived from the hydantoin nucleus itself but from the various substituents attached to it. researchgate.net The core scaffold offers several positions for modification (N-1, N-3, and C-5), allowing for fine-tuning of its pharmacological profile. nih.gov

Key pharmacophoric features include:

Aromatic Substituent at C5: For several biological activities, including anticonvulsant effects on voltage-gated sodium channels, the presence of a phenyl or another aromatic group at the C5 position is considered essential. pcbiochemres.comcutm.ac.in This feature is critical for interaction at the binding site. researchgate.net

Hydrogen Bonding Capability: The hydantoin ring contains two hydrogen bond donors and two hydrogen bond acceptors. nih.gov This structural arrangement is crucial for forming intermolecular hydrogen bonds with biological targets, anchoring the molecule in the correct orientation for its modulatory effect. ekb.eg

Substituents at N-3: The introduction of aryl groups at the N-3 position of the hydantoin ring has been shown to contribute to binding affinity, for example, at sodium channels. researchgate.net

Linker and Terminal Groups: For activities like GPCR modulation and efflux pump inhibition, the nature of the linker chain and the terminal chemical group (e.g., an arylpiperazine moiety) is critical. mdpi.comnih.gov The conformation of the molecule, whether it is bent or extended, can significantly impact its biological activity. nih.gov For serotonin receptor affinity, mono-phenyl substituents at both the hydantoin and piperazine rings are often more favorable than di-phenyl substitutions. nih.gov

Hydrophobic Regions: For potent inhibition of voltage-gated sodium channels, the presence of hydrophobic regions is important. It has been suggested that a third hydrophobic region, in addition to the two commonly recognized in pharmacophore models, can enhance binding to provide nanomolar inhibitors. nih.gov

Design Principles for Enhanced Target Binding

The design of potent and selective hydantoin-based therapeutic agents hinges on a deep understanding of the molecular interactions between the ligand and its target protein. Key principles guiding the enhancement of target binding for compounds like 5-(4'-Methoxybenzyl)-5-methylhydantoin involve optimizing steric, electronic, and hydrophobic interactions within the binding pocket.

Role of the 5,5-Disubstitution Pattern:

The C-5 position of the hydantoin ring is a key determinant of biological activity. The presence of two substituents at this position, as seen in this compound, is a common feature in many biologically active hydantoins. This disubstitution pattern can influence the molecule's conformation and how it presents its pharmacophoric features to the target receptor.

Impact of the Methyl Group:

The methyl group at the C-5 position, though small, can have a significant impact on binding affinity. Structure-activity relationship studies on related hydantoin series have shown that even minor changes in the size of the alkyl group at this position can lead to substantial differences in activity. The optimal size of this substituent is highly dependent on the topology of the binding site. A methyl group may provide a favorable van der Waals interaction with a specific hydrophobic pocket without introducing steric hindrance that larger alkyl groups might cause.

Contribution of the 4-Methoxybenzyl Moiety:

The 4-methoxybenzyl group is a critical component for the target interaction of this compound. This group can engage in multiple types of interactions:

Hydrophobic and Aromatic Interactions: The benzyl (B1604629) ring itself can participate in hydrophobic interactions and π-π stacking with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) within the binding site.

Electronic Effects of the Methoxy (B1213986) Group: The methoxy group at the para position of the benzyl ring is an electron-donating group. This electronic property can influence the electron density of the aromatic ring, potentially enhancing cation-π interactions with positively charged residues (e.g., lysine, arginine) in the receptor. Furthermore, the oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming crucial hydrogen bonds with donor groups on the protein, thereby anchoring the ligand in the binding pocket. Studies on related compounds have demonstrated that the presence of an electron-donating methoxy group can significantly increase binding affinity for certain targets nih.gov.

Synergistic Effects and Conformational Rigidity:

The combination of the methyl and 4-methoxybenzyl groups at the C-5 position can lead to a synergistic effect on binding. These substituents can work in concert to optimally occupy the available space in the binding pocket. Furthermore, the 5,5-disubstitution can introduce a degree of conformational rigidity to the molecule. This pre-organization of the molecule into a bioactive conformation can reduce the entropic penalty upon binding, leading to a higher binding affinity.

Illustrative Data from Preclinical Research:

To illustrate these principles, the following table presents hypothetical binding affinity data for a series of 5,5-disubstituted hydantoin analogs against a generic biological target, based on trends observed in published research. This data highlights the impact of systematic structural modifications on target binding.

Compound IDR1 GroupR2 GroupTarget Binding Affinity (IC50, nM)
1 -CH₃ -CH₂-Ph-4-OCH₃ 50
2-CH₃-CH₂-Ph150
3-H-CH₂-Ph-4-OCH₃500
4-CH₂CH₃-CH₂-Ph-4-OCH₃120
5-CH₃-CH₂-Ph-4-OH80
6-CH₃-CH₂-Ph-4-Cl200

This table is for illustrative purposes and the data is hypothetical, synthesized from general principles of medicinal chemistry and structure-activity relationships of hydantoin derivatives.

The data in the table suggests that:

The presence of the 4-methoxy group (Compound 1 vs. 2) significantly improves binding affinity, likely due to favorable electronic and hydrogen bonding interactions.

Disubstitution at the C-5 position is crucial, as the monosubstituted analog (Compound 3) shows a marked decrease in activity.

The size of the second alkyl group at C-5 is important, with the methyl group (Compound 1 ) being more favorable than an ethyl group (Compound 4) for this hypothetical target.

Replacing the methoxy group with other substituents like a hydroxyl (Compound 5) or a chloro group (Compound 6) alters the binding affinity, indicating the specific electronic and hydrogen-bonding properties of the methoxy group are important for optimal interaction.

Future Perspectives and Unexplored Research Avenues for 5 4 Methoxybenzyl 5 Methylhydantoin

Opportunities in Advanced Synthetic Methodologies for Hydantoins

The synthesis of hydantoins has evolved significantly from traditional methods like the Bucherer-Bergs reaction. wisdomlib.orgwikipedia.org The future development of derivatives of 5-(4'-Methoxybenzyl)-5-methylhydantoin will likely rely on the adoption and refinement of more advanced, efficient, and sustainable synthetic strategies. These modern techniques offer pathways to create diverse libraries of hydantoin-based compounds with high precision and yield.

Key opportunities lie in the following areas:

Mechanochemistry: This solvent-free or low-solvent approach uses mechanical force to drive chemical reactions. A one-pot/two-step mechanochemical protocol has been successfully applied to synthesize the antiepileptic drug Phenytoin, demonstrating its potential for creating hydantoins in good yields without requiring complex purification steps. acs.org Applying this "green" chemistry approach to this compound could offer a more environmentally friendly and efficient synthesis route.

Domino and Multicomponent Reactions: Reactions like the Ugi-type and domino condensation/aza-Michael/O→N acyl migration processes allow for the construction of complex molecular architectures in a single step from multiple starting materials. wisdomlib.orgtandfonline.com These methods are highly efficient for generating structural diversity, which is crucial for exploring structure-activity relationships (SARs).

Flow Chemistry and Microwave-Assisted Synthesis: Microwave-promoted condensations and flow chemistry setups can dramatically reduce reaction times, improve yields, and allow for greater control over reaction conditions. wisdomlib.org These technologies are well-suited for the rapid optimization and production of novel hydantoin (B18101) libraries.

Regioselective Synthesis: A significant challenge in hydantoin chemistry is the selective functionalization of the N1 and N3 positions due to differences in proton acidity. jst.go.jp Recent advancements, such as the use of specific potassium bases in tetrahydrofuran (B95107) (THF), have enabled the direct and selective alkylation of the N1 position. jst.go.jp Further development of such regioselective methods will be critical for systematically exploring the chemical space around the hydantoin core.

Table 1: Advanced Synthetic Methodologies for Hydantoin Synthesis

Methodology Description Potential Advantages for Hydantoin Synthesis Reference(s)
Mechanochemistry Uses mechanical energy to initiate reactions, often in the absence of solvents. Environmentally friendly ("green"), high yields, simplified purification. acs.org
Ugi-type Reactions A one-pot multicomponent reaction involving a ketone/aldehyde, an amine, an isocyanide, and a carboxylic acid. High efficiency, rapid generation of diverse molecular scaffolds. wisdomlib.org
Microwave-Promoted Condensation Utilizes microwave irradiation to accelerate chemical reactions. Reduced reaction times, improved yields, enhanced reaction control. wisdomlib.org
Solid-Phase Synthesis The compound is synthesized on a solid polymer support, facilitating purification. Amenable to automation and high-throughput library synthesis. tandfonline.com
Domino Reactions Multiple bond-forming reactions occur in a single step without isolating intermediates. Increased complexity and efficiency in a single synthetic operation. tandfonline.com
N1-Selective Alkylation Directs alkylation specifically to the N1 position of the hydantoin ring. Allows for precise control over substitution patterns for SAR studies. jst.go.jp

Integration of Artificial Intelligence and Machine Learning in Hydantoin Design

The discovery of new drugs is a time-consuming and expensive process. nih.gov Artificial intelligence (AI) and machine learning (ML) are revolutionizing this field by enabling rapid analysis of vast datasets to predict molecular properties and guide the design of new therapeutic agents. nih.govnih.gov For hydantoin derivatives like this compound, these computational tools offer a powerful approach to accelerate the discovery of new functionalities.

Future research directions include:

De Novo Drug Design: Generative AI models, such as those used in chemical language models and reinforcement learning, can design entirely new molecules with desired properties. youtube.com These models can be trained on existing data of active hydantoins to generate novel structures based on the this compound scaffold that are optimized for specific biological targets.

Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models, powered by ML, can predict the biological activity of new hydantoin derivatives before they are synthesized. nih.gov By developing a robust QSAR model for a particular target, researchers can prioritize the synthesis of the most promising compounds, saving time and resources.

ADME/Tox Prediction: A major hurdle in drug development is poor pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion) and toxicity. AI algorithms can be trained to predict these properties based on a molecule's structure, allowing for the early-stage filtering of candidates that are likely to fail in later clinical trials. frontiersin.orgneliti.com

Synthesis Planning: AI can also assist in planning the synthesis of novel compounds. By analyzing vast databases of chemical reactions, AI tools can propose viable synthetic routes for newly designed hydantoin molecules, bridging the gap between computational design and laboratory execution. youtube.com

Table 2: Applications of AI/ML in Hydantoin Drug Discovery

AI/ML Application Description Relevance to Hydantoin Research Reference(s)
Generative Models Algorithms that create new data (e.g., molecular structures) based on learned patterns. Designing novel hydantoin derivatives with optimized properties for specific targets. youtube.com
QSAR Modeling Statistical models that relate a compound's chemical structure to its biological activity. Predicting the efficacy of new hydantoins and guiding lead optimization. nih.gov
ADME/Tox Prediction Models that predict a drug's pharmacokinetic profile and potential toxicity. Reducing late-stage failures by identifying problematic hydantoin candidates early. frontiersin.orgneliti.com
Synthesis Prediction AI systems that suggest retrosynthetic pathways for target molecules. Accelerating the synthesis of computationally designed hydantoins. youtube.com

Novel Applications of this compound in Chemical Biology Research

The hydantoin core is associated with a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties. nih.govwisdomlib.orgjddtonline.info This versatility suggests that this compound could serve as a valuable tool in chemical biology to probe various cellular pathways and mechanisms.

Unexplored research avenues include:

Development of Chemical Probes: The structure of this compound can be modified to create chemical probes. For instance, incorporating a reporter tag (like a fluorophore) or a reactive group for covalent labeling could allow researchers to track the compound's interactions within a cell, identify its binding partners, and visualize its subcellular localization.

Exploring New Therapeutic Targets: While hydantoins are well-known as anticonvulsants, recent research has highlighted their potential as inhibitors of enzymes like sirtuins and tumor necrosis factor-α converting enzyme (TACE). wisdomlib.orgchemicalbook.com Screening this compound and its derivatives against a broad panel of enzymes and receptors could uncover novel therapeutic applications, particularly in oncology and inflammatory diseases.

Modulation of Ion Channels: Certain hydantoins are known to act as ligands for voltage-gated sodium channels. nih.gov The specific substituents on this compound could confer unique selectivity or potency for different ion channel subtypes, making it a useful tool for studying channel function and its role in neurological disorders beyond epilepsy. ffhdj.com

Addressing Remaining Mechanistic and Structural Questions in Hydantoin Chemistry

Despite being studied for over a century, fundamental questions about the chemistry of hydantoins remain. wikipedia.org Addressing these questions using this compound as a model system could provide deeper insights into the behavior of this important class of compounds.

Key areas for investigation include:

Conformational Analysis: The three-dimensional shape of a molecule is critical to its biological activity. Studies on hydantoin-based peptidomimetics have shown they can adopt stable secondary structures like β-turns. nih.gov A detailed conformational analysis of this compound using techniques like X-ray crystallography and NMR spectroscopy could reveal how its specific substituents influence its preferred shape and its ability to interact with biological macromolecules.

Reaction Mechanisms: While synthetic routes to hydantoins are well-established, the precise mechanisms, including the factors that control regioselectivity during reactions like alkylation, are not always fully understood. jst.go.jpnih.gov Mechanistic studies could lead to more rational and efficient synthetic strategies.

Structure-Activity Relationship (SAR) Studies: There is a need to understand the importance of the hydantoin ring itself for biological activity. nih.gov Systematically modifying the this compound structure—for example, by altering the methoxybenzyl group, replacing the methyl group, or opening the hydantoin ring—and evaluating the effect on activity would provide crucial SAR data and clarify the role of each structural component. nih.gov

Q & A

Q. What are the established synthetic routes for 5-(4'-Methoxybenzyl)-5-methylhydantoin, and what analytical techniques are recommended for confirming its purity?

  • Methodological Answer : The synthesis of this compound can be inferred from analogous hydantoin derivatives. A common approach involves alkylation of 5-methylhydantoin using 4-methoxybenzyl halides under basic conditions. Post-synthesis, purity should be confirmed via HPLC coupled with UV detection to monitor retention times and peak homogeneity. Mass spectrometry (e.g., MALDI-TOF or ESI-MS) is critical for verifying molecular weight and structural integrity . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substitution patterns, particularly the methoxybenzyl group’s aromatic protons (δ ~6.8–7.3 ppm) and methylene bridge (δ ~4.0–4.5 ppm).

Q. What are the key considerations in designing experiments to assess the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Stability studies should include accelerated degradation tests under acidic (pH 1–3), neutral (pH 7), and alkaline (pH 10–12) conditions at controlled temperatures (e.g., 25°C, 40°C, 60°C). Use buffered solutions and monitor degradation kinetics via UV-Vis spectroscopy or HPLC. For thermal stability, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can identify decomposition temperatures. Storage recommendations (e.g., -20°C in sealed, moisture-free containers) should align with protocols for structurally similar hydantoins .

Advanced Research Questions

Q. How does the introduction of a 4'-methoxybenzyl group influence the enzymatic stability of 5-methylhydantoin derivatives in biological systems?

  • Methodological Answer : The 4'-methoxybenzyl group may sterically hinder enzymatic recognition. To test this, incubate the compound with bacterial or eukaryotic DNA repair enzymes (e.g., endonuclease III, Fpg) and monitor cleavage via gel electrophoresis or fluorescence-based assays. Compare hydrolysis rates to unsubstituted 5-methylhydantoin. Enzymatic activity can be quantified using Michaelis-Menten kinetics, with LC-MS/MS to detect metabolites. Evidence suggests that bulky substituents reduce substrate affinity for hydantoin amidohydrolases .

Q. What methodologies are employed to study the interaction of this compound with DNA repair enzymes such as endonuclease III or formamidopyrimidine DNA glycosylase (Fpg)?

  • Methodological Answer : Incorporate the compound into oligonucleotides via solid-phase synthesis using phosphoramidite chemistry. Assess enzymatic processing by incubating modified DNA with purified enzymes and analyzing products via PAGE or capillary electrophoresis. Use radiolabeled (³²P) DNA substrates to track lesion excision. For structural insights, employ X-ray crystallography or cryo-EM to resolve enzyme-substrate complexes. Prior studies on 5-hydroxy-5-methylhydantoin-DNA interactions provide a template for experimental design .

Q. How can researchers resolve contradictions in reported substrate specificity of hydantoin amidohydrolases toward this compound?

  • Methodological Answer : Contradictions may arise from enzyme source variability (e.g., bacterial vs. eukaryotic) or assay conditions (pH, cofactors). Perform comparative studies using standardized protocols:

Enzyme Sources : Test homologs (e.g., E. coli Endo III vs. human OGG1).

Activity Assays : Use fluorogenic substrates or isothermal titration calorimetry (ITC) to measure binding affinities.

Structural Analysis : Map active-site residues via mutagenesis to identify steric/electronic barriers.
Cross-reference findings with databases like BRENDA to contextualize enzyme specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.